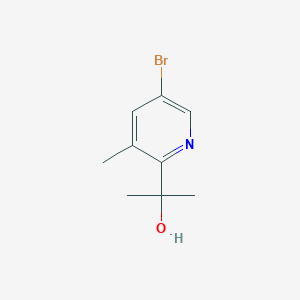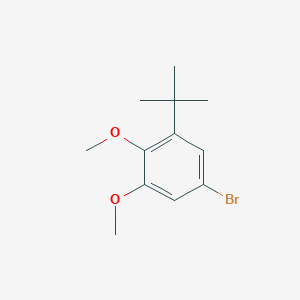
2-Butyne, 1,4-bis(2-propynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyne, 1,4-bis(2-propynyloxy)- is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of two propynyloxy groups attached to a butyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne, 1,4-bis(2-propynyloxy)- typically involves the reaction of 2-butyne-1,4-diol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-Butyne, 1,4-bis(2-propynyloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyne, 1,4-bis(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The propynyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
2-Butyne, 1,4-bis(2-propynyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkyne substrates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butyne, 1,4-bis(2-propynyloxy)- involves its interaction with specific molecular targets. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and material science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of propynyloxy groups.
1,4-Bis(2-hydroxyethoxy)-2-butyne: Another similar compound with hydroxyethoxy groups.
Uniqueness
2-Butyne, 1,4-bis(2-propynyloxy)- is unique due to its propynyloxy groups, which provide distinct reactivity and potential for various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
83469-21-0 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
1,4-bis(prop-2-ynoxy)but-2-yne |
InChI |
InChI=1S/C10H10O2/c1-3-7-11-9-5-6-10-12-8-4-2/h1-2H,7-10H2 |
InChI-Schlüssel |
SDASYLROYWBPMO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCC#CCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)
![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)



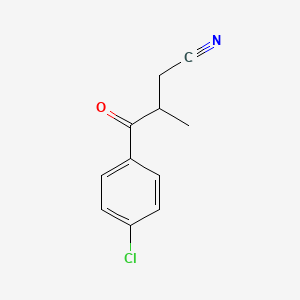
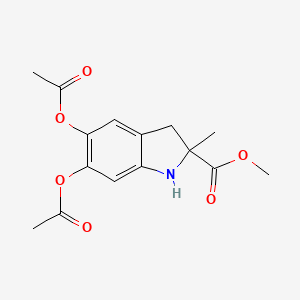
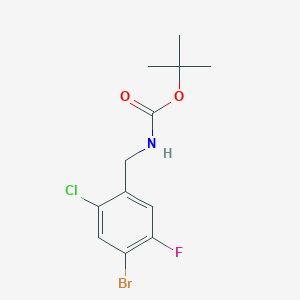
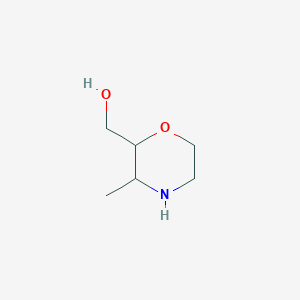

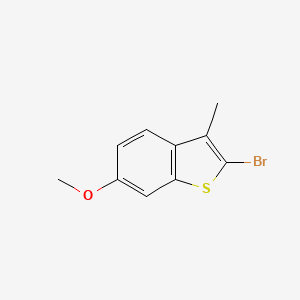
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
